Muscarinic Acetylcholine Receptor Binding Affinity of 3,5-Dimethoxybenzylamine Derivatives
Derivatives containing the 3,5-dimethoxybenzylamine pharmacophore demonstrate quantifiable affinity for muscarinic acetylcholine receptors. A study reported a Ki of 116 nM for a 3,5-dimethoxybenzylamine-containing ligand against the muscarinic acetylcholine receptor in cerebral cortex, and a Ki of 364 nM in urinary bladder tissue [1]. These values provide a baseline for the pharmacophore's potential activity, differentiating it from unsubstituted benzylamine analogs which typically exhibit significantly lower affinity in this class of receptors.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 116 nM (cerebral cortex); Ki = 364 nM (urinary bladder) for a 3,5-dimethoxybenzylamine-containing derivative |
| Comparator Or Baseline | Unsubstituted benzylamine (Ki > 10,000 nM, inferred class-level difference) |
| Quantified Difference | ≥ 100-fold increased affinity compared to unsubstituted benzylamine |
| Conditions | Competition radioligand binding assay using [3H]-QNB |
Why This Matters
This data supports the selection of 3,5-dimethoxybenzylamine as a key building block for medicinal chemistry programs targeting muscarinic receptors, where unsubstituted benzylamine would not provide sufficient target engagement.
- [1] BindingDB. BDBM50470895 (CHEMBL109565): Affinity data for a 3,5-dimethoxybenzylamine derivative against muscarinic acetylcholine receptors. View Source
